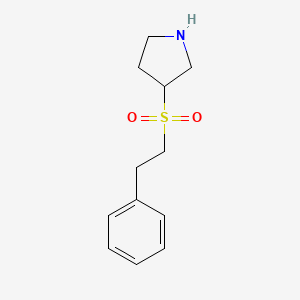

3-(Phenethylsulfonyl)pyrrolidine

Description

Historical Context and Significance of Pyrrolidine (B122466) as a Core Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. wikipedia.orgrsc.orgekb.eg Its prevalence in a vast array of natural products, particularly alkaloids, has long signaled its biological importance. wikipedia.org This has led to its adoption as a "privileged scaffold" in drug discovery, a status underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The utility of the pyrrolidine scaffold stems from several key features. Its saturated, non-planar, and conformationally flexible nature allows for a three-dimensional exploration of chemical space, a significant advantage in designing molecules that can fit precisely into the complex topographies of biological targets like enzymes and receptors. nih.gov This sp³-hybridized structure contributes to the stereochemistry of the molecule, where the spatial orientation of substituents can drastically alter biological activity and target selectivity. nih.gov

Furthermore, the pyrrolidine ring serves as a versatile synthetic intermediate, providing a robust framework onto which various functional groups can be introduced to modulate pharmacological properties. nih.gov This has led to the development of pyrrolidine-containing compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system activities. ekb.egnih.gov The ability to fine-tune the substitution pattern on the pyrrolidine ring allows medicinal chemists to optimize a compound's potency, selectivity, and pharmacokinetic profile. nih.govnih.gov

Below is a table of selected FDA-approved drugs that feature the pyrrolidine scaffold, illustrating its broad therapeutic impact.

| Drug Name | Therapeutic Class |

| Captopril | Angiotensin-Converting Enzyme (ACE) Inhibitor |

| Atrasentan | Endothelin Receptor Antagonist |

| Anisomycin | Antibiotic, Antineoplastic |

| Asunaprevir | Antiviral (Hepatitis C) |

| Vildagliptin | Antidiabetic (DPP-4 Inhibitor) |

| Eletriptan | Antimigraine Agent (5-HT1 Receptor Agonist) |

| Sulpiride | Antipsychotic |

This table is for illustrative purposes and is not exhaustive.

The Role of Sulfonyl Groups in Modulating Biological Activity and Chemical Properties

The sulfonyl group (-SO₂-) is another critical functional group in the arsenal (B13267) of medicinal chemists, prized for its ability to significantly influence a molecule's biological and chemical properties. nih.gov Its presence in a wide range of pharmaceuticals, from antibacterial sulfa drugs to modern targeted therapies, highlights its versatility. nih.gov

From a physicochemical standpoint, the introduction of a sulfonyl group can increase the polarity of a drug candidate, which can in turn affect its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Furthermore, the structural rigidity and stability of the sulfonyl group can help to constrain the conformation of a molecule, which can be advantageous for fitting into a specific binding pocket and improving metabolic stability. researchgate.net

The diverse roles of the sulfonyl group are summarized in the table below.

| Property | Description | Impact in Medicinal Chemistry |

| Hydrogen Bonding | The two oxygen atoms act as hydrogen bond acceptors. | Enhances binding affinity to biological targets. |

| Polarity | Increases the overall polarity of the molecule. | Can improve aqueous solubility and influence ADME properties. |

| Electron-Withdrawing Nature | Pulls electron density from neighboring atoms. | Modulates the acidity and reactivity of the molecule. |

| Structural Rigidity | Provides a stable and defined geometry. | Can lock the molecule in a bioactive conformation. |

| Metabolic Stability | Can block sites of metabolism on a molecule. | Can increase the half-life and duration of action of a drug. |

Rationale for Investigating 3-(Phenethylsulfonyl)pyrrolidine as a Research Target

The decision to investigate a specific chemical entity like this compound arises from a logical drug design strategy that combines the advantageous properties of its constituent parts. While specific research on this exact compound is not widely published, the rationale for its synthesis and study can be inferred from the established principles of medicinal chemistry.

The core of the molecule is the 3-substituted pyrrolidine , a well-established privileged scaffold. The substitution at the 3-position is a common strategy to introduce functionality while maintaining the key structural features of the pyrrolidine ring that are often crucial for biological activity. nih.gov

The attachment of a sulfonyl group directly to the pyrrolidine ring introduces the array of properties discussed previously. It serves as a key linker that can participate in hydrogen bonding and other interactions within a target binding site. The sulfonamide or sulfone linkage is a common motif in a variety of biologically active molecules. nih.gov

The inclusion of the phenethyl group (a phenyl ring attached to an ethyl chain) is a deliberate choice to explore specific hydrophobic and aromatic interactions within a biological target. The phenethyl moiety is found in a number of potent pharmaceutical agents and is known to contribute significantly to binding affinity. wikipedia.orgnih.gov For instance, in some opioid analgesics, the phenethyl group extends into a deeper pocket of the receptor, dramatically increasing potency. wikipedia.org

Therefore, the investigation of this compound is likely driven by the hypothesis that combining these three components will result in a molecule with novel or enhanced pharmacological properties. The research would aim to understand how the specific combination of the pyrrolidine scaffold, the sulfonyl linker, and the phenethyl "warhead" interact with biological systems. This could lead to the discovery of new lead compounds for various therapeutic targets, leveraging the proven attributes of each molecular component in a unique synergistic fashion. The synthesis of such a molecule allows researchers to probe the structure-activity relationships of this particular chemical space, contributing valuable knowledge to the broader field of drug discovery. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylethylsulfonyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c14-16(15,12-6-8-13-10-12)9-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOBDBAPSLWXGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282814 | |

| Record name | 3-[(2-Phenylethyl)sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-01-8 | |

| Record name | 3-[(2-Phenylethyl)sulfonyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Phenylethyl)sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Phenethylsulfonyl Pyrrolidine

Synthetic Routes to the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. Consequently, a diverse and powerful arsenal (B13267) of synthetic methods for its construction has been developed. These strategies can be broadly categorized into the formation of the heterocyclic ring through various cyclization techniques and the stereoselective synthesis of substituted pyrrolidines.

Cyclization Strategies for Pyrrolidine Formation

The formation of the pyrrolidine ring from acyclic precursors is a cornerstone of heterocyclic chemistry. Several modern and efficient methods have emerged, including intramolecular C-H amination reactions, reductive cyclizations, and palladium-catalyzed cascade reactions.

Intramolecular C-H amination has become a powerful tool for the synthesis of pyrrolidines, offering a direct and atom-economical approach to ring formation. This method involves the formation of a nitrogen-centered radical or nitrene, which then inserts into a C-H bond of the same molecule to form the pyrrolidine ring. Various catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

Recent advancements have demonstrated the utility of enzymatic catalysts for this purpose. Directed evolution of cytochrome P411 has yielded variants capable of catalyzing the intramolecular C-H amination of organic azides to produce chiral pyrrolidines with good enantioselectivity and catalytic efficiency. google.commdpi.com For instance, the P411-PYS-5149 variant can effectively catalyze the insertion of an alkyl nitrene into a C(sp³)–H bond to construct the pyrrolidine ring. google.com

Transition metal catalysis is also a prominent strategy. Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a mild and effective route to pyrrolidines in good yields, demonstrating excellent regio- and chemoselectivity. cymitquimica.com Mechanistic studies on copper-catalyzed intramolecular C–H amination of N-fluoro amides have provided valuable insights into the reaction pathway, highlighting the role of copper(I) and copper(II) intermediates. google.com Furthermore, iron-catalyzed intramolecular sp³ C-H amination of alkyl azides offers a method with high chemo- and regioselectivity, suitable for late-stage functionalization of complex molecules. cymitquimica.com Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. cymitquimica.com

A summary of representative catalytic systems for intramolecular C-H amination is presented in the table below.

| Catalyst System | Substrate | Key Features |

| Evolved Cytochrome P411 | Organic Azides | Enzymatic, good enantioselectivity google.commdpi.com |

| Copper Catalyst | N-Fluoro Amides / Unactivated Alkanes | Mild conditions, high yields, good selectivity cymitquimica.comgoogle.com |

| Iron Catalyst | Alkyl Azides | High chemo- and regioselectivity cymitquimica.com |

| Dirhodium Catalyst | Sulfonamides/Carbamates | Regio- and diastereoselective, mild conditions cymitquimica.com |

Reductive cyclization offers another versatile pathway to the pyrrolidine scaffold. These methods often involve the reduction of a precursor molecule that subsequently undergoes cyclization. A notable example is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams. These ylides can then participate in [3+2] dipolar cycloaddition reactions with alkenes to furnish highly substituted pyrrolidines. sigmaaldrich.comontosight.ai This strategy is particularly powerful as it allows for the construction of complex pyrrolidine structures with a high degree of stereocontrol. sigmaaldrich.comontosight.ai

Samarium(II) iodide (SmI₂) is another effective reagent for promoting the reductive cyclization of N-tethered cyclic imides to generate both pyrrolidine and piperidine (B6355638) scaffolds. This method provides a valuable tool for the synthesis of bicyclic nitrogen heterocycles.

Palladium catalysis has revolutionized organic synthesis, and its application in cascade reactions provides an elegant and efficient means to construct complex molecules. Palladium-catalyzed cascade cyclizations that form the pyrrolidine ring often involve the coupling of two different unsaturated fragments. For example, the reaction of vinyl iodides with N-tosylhydrazones can generate η³-allyl ligands through carbene insertion, which can then be trapped intramolecularly by a nitrogen nucleophile to yield pyrrolidine derivatives. cymitquimica.com

Furthermore, palladium-catalyzed heterocyclization–coupling cascades, where an intramolecular nucleophilic attack on a palladium-activated unsaturated system is followed by a cross-coupling reaction, offer a direct route to functionalized pyrrolidines. These reactions can append various groups to the pyrrolidine ring in a single operation, enhancing synthetic efficiency.

Stereoselective Synthesis of Substituted Pyrrolidines

The biological activity of pyrrolidine-containing molecules is often critically dependent on their stereochemistry. As such, the development of stereoselective methods for the synthesis of substituted pyrrolidines is of paramount importance.

One powerful approach is the heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems. This method can lead to the formation of functionalized pyrrolidines with up to four new stereocenters with excellent diastereoselectivity. The initial reduction of a substituent on the pyrrole ring can direct the subsequent hydrogenation of the aromatic system from a single face.

Another important strategy is the [3+2] cycloaddition reaction between chiral building blocks. For instance, the reaction of chiral N-tert-butanesulfinylazadienes with azomethine ylides, generated in situ, can produce densely substituted pyrrolidines with high regio- and diastereoselectivity. The chirality of the sulfinyl group effectively controls the stereochemical outcome of the cycloadduct.

The use of chiral precursors, such as proline and 4-hydroxyproline, is a well-established and widely used method for the synthesis of optically pure pyrrolidine derivatives. These readily available chiral building blocks can be elaborated into a wide variety of complex target molecules.

Introduction of the Phenethylsulfonyl Moiety

The synthesis of the target compound, 3-(phenethylsulfonyl)pyrrolidine (CAS Number: 1206969-01-8), involves the attachment of a phenethylsulfonyl group to the nitrogen atom of the pyrrolidine ring. This is typically achieved through the reaction of a suitable pyrrolidine precursor with phenethylsulfonyl chloride in the presence of a base.

A plausible synthetic route would commence with a 3-substituted pyrrolidine, such as 3-hydroxypyrrolidine . The synthesis of 3-hydroxypyrrolidine can be accomplished through various methods, including the reduction of 4-chloro-3-hydroxybutyronitrile. This precursor provides a handle for further functionalization if needed, but for the synthesis of the title compound, the free secondary amine is the key reactive site.

The crucial step is the N-sulfonylation of the pyrrolidine ring. This reaction involves the nucleophilic attack of the secondary amine of the pyrrolidine on the electrophilic sulfur atom of phenethylsulfonyl chloride . The reaction is typically carried out in an inert solvent in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid generated during the reaction.

The general reaction is depicted below:

Sulfonylation Reactions at the Pyrrolidine Ring

Introducing the sulfonyl moiety at the third position of the pyrrolidine ring is a critical step. While direct C-H sulfonylation is challenging, more established methods rely on the functionalization of a pre-existing group at the C-3 position.

One common strategy involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with a sulfur nucleophile. For instance, a 3-halopyrrolidine or a pyrrolidine-3-yl sulfonate ester (like a mesylate or tosylate) can serve as the electrophile. The synthesis of a closely related analog, 3-tosyl-1-phenethylpyrrolidine, has been described where a tosyl group is present at the C-3 position. nih.gov This highlights the viability of having a sulfonyl group at this position. A plausible route to this compound would involve the reaction of an N-protected 3-halopyrrolidine with sodium phenethylsulfinate.

Alternatively, the sulfonyl group can be introduced via the intramolecular cyclization of an appropriate acyclic precursor. For example, allenyl sulfonamides have been shown to undergo silver-catalyzed intramolecular hydroamination to yield 3-(arylsulfonyl)-3-pyrrolines, which can be subsequently reduced to the corresponding saturated pyrrolidines.

Oxidation of Sulfide (B99878) Precursors to Sulfones

A widely employed and efficient method for the formation of sulfones is the oxidation of their corresponding sulfide precursors. This two-step approach involves first synthesizing the sulfide, 3-(phenethylthio)pyrrolidine , followed by its oxidation.

The synthesis of the sulfide precursor can be achieved through the reaction of a 3-mercaptoprrolidine derivative with a phenethyl halide, such as phenethyl bromide. federalregister.gov The synthesis of 3-mercaptoprrolidine derivatives has been reported starting from materials like cis-3-hydroxyprolinol. nih.gov The reaction of a secondary alcohol with thiolacetic acid under Mitsunobu conditions, followed by hydrolysis, can yield the required thiol functionality. nih.gov

Once the sulfide, 3-(phenethylthio)pyrrolidine, is obtained, it can be readily oxidized to the target sulfone. A variety of oxidizing agents are effective for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common and effective oxidants include:

meta-Chloroperoxybenzoic acid (m-CPBA): Using approximately two equivalents of m-CPBA typically ensures the complete oxidation of the sulfide to the sulfone, minimizing the formation of the intermediate sulfoxide (B87167).

Oxone®: This stable, solid potassium peroxymonosulfate (B1194676) salt is another powerful oxidant for converting sulfides to sulfones.

Hydrogen Peroxide (H₂O₂): In conjunction with a suitable catalyst, hydrogen peroxide is an effective and environmentally benign oxidizing agent.

The reaction conditions for these oxidations are generally mild and provide high yields of the desired sulfone.

| Oxidizing Agent | Typical Conditions |

| m-CPBA | 2.2 equivalents, CH₂Cl₂, 0 °C to room temperature |

| Oxone® | 2.1 equivalents, MeOH/H₂O, room temperature |

| H₂O₂ / Catalyst | 30% H₂O₂, various catalysts (e.g., tungstate), room temperature |

Formation of the Phenethyl Linkage

The phenethyl group is typically attached to the nitrogen atom of the pyrrolidine ring. This transformation can be accomplished either before or after the introduction of the sulfonyl group at the C-3 position.

Two primary methods for this N-alkylation are prevalent:

Direct Alkylation: This method involves the reaction of a 3-sulfonylpyrrolidine with a phenethyl electrophile, such as phenethyl bromide or phenethyl tosylate. federalregister.gov The reaction is a standard Sₙ2 nucleophilic substitution where the pyrrolidine nitrogen acts as the nucleophile. The use of a base is often required to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity.

Reductive Amination: This is a highly efficient and common one-pot procedure that involves reacting a 3-sulfonylpyrrolidine with phenylacetaldehyde (B1677652) in the presence of a reducing agent. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then immediately reduced in situ to the desired N-phenethylpyrrolidine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reducing agent for this transformation as it is mild and selective for the iminium ion over the aldehyde. nih.gov This method is widely used in the synthesis of related pharmaceutical compounds. nih.gov

| Method | Reactants | Key Reagents |

| Direct Alkylation | 3-Sulfonylpyrrolidine, Phenethyl bromide | Base (e.g., K₂CO₃, Et₃N) |

| Reductive Amination | 3-Sulfonylpyrrolidine, Phenylacetaldehyde | Reducing Agent (e.g., NaBH(OAc)₃), Acetic Acid |

Synthesis of Key Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the phenethyl group, the sulfonyl linker, and the pyrrolidine ring itself.

Analogs with modified phenethyl groups: The synthetic routes described, particularly reductive amination, are amenable to the use of various substituted phenylacetaldehydes or the corresponding phenethyl halides. This allows for the introduction of substituents (e.g., methoxy, chloro, fluoro) onto the phenyl ring.

Analogs with different sulfonyl groups: Instead of a phenethylsulfonyl group, other alkyl or arylsulfonyl groups can be introduced. For example, the use of benzenesulfonyl chloride or toluenesulfonyl chloride in sulfonylation reactions would yield the corresponding phenylsulfonyl or tosyl derivatives.

Derivatives with substituted pyrrolidine rings: Starting from substituted pyrrolidine precursors, such as those derived from hydroxyproline, allows for the synthesis of derivatives with additional functional groups on the pyrrolidine ring. nih.govnih.gov For instance, palladium-catalyzed hydroarylation of N-alkyl pyrrolines can produce various 3-aryl pyrrolidines, which could then potentially be functionalized at the nitrogen with a phenethyl group.

Mechanistic Investigations of Synthetic Transformations

The key bond-forming reactions in the synthesis of this compound proceed through well-understood mechanistic pathways.

Mechanism of Sulfonylation: The introduction of the sulfonyl group at C-3, when starting from a 3-halopyrrolidine and a sulfinate salt, typically follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The sulfinate anion acts as the nucleophile, attacking the electrophilic carbon atom bearing the halide leaving group. This reaction proceeds with an inversion of stereochemistry at the C-3 position if it is a chiral center.

Mechanism of Sulfide Oxidation: The oxidation of the sulfide precursor to a sulfone with a peroxy acid like m-CPBA involves a nucleophilic attack by the sulfur atom on the electrophilic outer oxygen of the peroxy acid. This forms a sulfoxide intermediate. A second, similar oxidation step converts the sulfoxide to the final sulfone.

Mechanism of N-Phenethylation:

Direct Alkylation: The formation of the N-phenethyl bond via direct alkylation with phenethyl bromide is a classic Sₙ2 reaction . The lone pair of electrons on the pyrrolidine nitrogen attacks the carbon atom attached to the bromine, displacing the bromide ion.

Reductive Amination: The mechanism of reductive amination begins with the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of phenylacetaldehyde. rsc.org This is typically acid-catalyzed and leads to a hemiaminal intermediate, which then dehydrates to form an iminium ion . This electrophilic iminium ion is then reduced by a hydride source, such as sodium triacetoxyborohydride, to furnish the final N-phenethylpyrrolidine product. nih.govrsc.org The selectivity of NaBH(OAc)₃ is crucial, as it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion.

Structure Activity Relationship Sar and Structural Biology of 3 Phenethylsulfonyl Pyrrolidine Derivatives

Exploration of Substituent Effects on Biological Interactions

The biological activity of 3-(phenethylsulfonyl)pyrrolidine derivatives can be finely tuned by introducing various substituents at different positions of the molecule. These modifications can impact the compound's affinity for its biological target, as well as its pharmacokinetic properties.

The nitrogen atom of the pyrrolidine (B122466) ring is a key point for modification and significantly influences the molecule's properties. As a secondary amine, the pyrrolidine nitrogen imparts basicity to the scaffold. nih.gov The nucleophilicity of this nitrogen makes it a prime location for substitutions, with a vast majority of FDA-approved drugs containing a pyrrolidine ring being substituted at the N1 position. nih.gov

Substitutions at the carbon atoms of the pyrrolidine ring (C2, C3, C4, and C5) play a crucial role in defining the stereochemistry and conformational preferences of the molecule. These substitutions can lock the ring into specific puckered conformations, which can be critical for optimal binding to a biological target. nih.gov

For instance, substituents at the C4 position can influence the puckering of the ring. nih.gov The introduction of a sterically demanding group like a tert-butyl group at C4 can strongly favor a pseudoequatorial orientation, leading to specific puckering effects. nih.gov Similarly, the electronegativity of substituents at C4 can also dictate the preferred conformation. nih.gov Fluorophenyl substituents at the C3 position of pyrrolidine sulfonamides have been shown to offer better in vitro potency. nih.gov

The spatial arrangement of substituents is a key determinant of pharmacological efficacy. nih.gov The ability to control the conformation of the pyrrolidine ring through appropriate substitution is a significant advantage in drug design.

The phenethyl group is another critical component of the this compound scaffold that can be modified to enhance biological activity. Alterations to the phenyl ring, such as the introduction of substituents, can affect the electronic and lipophilic properties of the molecule.

For example, in a series of 3-phenylpyrazole derivatives, modifications to the phenyl ring were explored to improve their antagonist function. nih.gov Similarly, for pyrrolidine pentamine derivatives, the presence of an S-phenyl moiety at a specific position and at a particular distance from the scaffold was found to be essential for inhibitory activity. nih.gov

The following table summarizes the impact of various substitutions on the phenethyl moiety on the biological activity of related compounds.

| Compound/Derivative | Modification | Effect on Biological Activity |

| 3-Phenylpyrazole Derivatives | Substitution on the phenyl ring | Modulated antagonist function |

| Pyrrolidine Pentamine Derivatives | Presence and position of an S-phenyl moiety | Essential for inhibitory activity |

While direct studies on altering the sulfonyl linker in this compound are not extensively detailed in the provided context, the general principles of isosteric replacement are often applied in medicinal chemistry. Replacing the sulfonyl group with other linkers, such as an amide or an ether, could significantly alter the compound's properties and biological activity. The choice of linker can affect bond angles, rotational freedom, and hydrogen bonding capacity, all of which are critical for molecular recognition.

Stereochemical Requirements for Biological Efficacy

Stereochemistry is a paramount consideration in the design of pyrrolidine-based compounds, as different stereoisomers can exhibit vastly different biological profiles. The spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes with enantioselective proteins. nih.gov

The puckering of the pyrrolidine ring, described as Cγ-exo and Cγ-endo envelope conformers, can be controlled by the stereochemistry of substituents. nih.gov For example, in 4-substituted prolines, the cis or trans configuration of the substituent relative to the carboxyl group dictates the puckering of the ring. nih.gov This conformational constraint is crucial for the biological function of many peptides and proteins containing proline. nih.gov

In the context of pyrrolidine pentamine derivatives, modifications to the stereochemistry were shown to have varying effects on their inhibitory properties, highlighting the importance of a specific three-dimensional arrangement for activity. nih.gov

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and undergoes a phenomenon known as pseudorotation, where the ring rapidly interconverts between various envelope and twist conformations. nih.gov This conformational flexibility allows the molecule to explore a wider range of shapes, but for potent biological activity, a specific conformation is often preferred.

Conformational analysis of pyrrolidine derivatives is frequently performed using Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. researchgate.net The coupling constants (³JHH) between protons on the pyrrolidine ring can be used to determine the preferred conformation in solution. researchgate.net

The alkylation or acylation of the pyrrolidine nitrogen can influence the pseudorotation of the ring. researchgate.net Similarly, the relative configuration of substituents on the ring significantly impacts its conformational preferences. researchgate.net By understanding the conformational landscape of the pyrrolidine ring, medicinal chemists can design molecules that are pre-organized in the bioactive conformation, potentially leading to increased potency and selectivity.

Rational Design Strategies for this compound Analogs

The rational design of analogs of this compound is a meticulous process aimed at optimizing their therapeutic properties by strategically modifying their chemical structure. This process is heavily reliant on understanding the structure-activity relationships (SAR) gleaned from previously synthesized and evaluated compounds.

A key strategy in the rational design of pyrrolidine-based compounds involves leveraging the X-ray crystal structures of target proteins in complex with lead compounds. For instance, the crystal structure of a progesterone (B1679170) receptor (PR) partial agonist bound to its ligand-binding domain was instrumental in designing a novel class of N-alkylpyrrolidine-based PR partial agonists. ebi.ac.uk This structure-guided approach allows for the precise modification of the pyrrolidine scaffold to enhance binding affinity and selectivity.

Another critical aspect of rational design is the exploration of various substitution patterns on the pyrrolidine ring and its appended functionalities. In the development of neurokinin-3 (NK3) receptor antagonists, a series of pyrrolidine derivatives were rationally designed starting from a selective neurokinin-1 receptor antagonist. nih.gov This scaffold-hopping approach, combined with systematic modifications, led to compounds with in vivo efficacy after oral administration. nih.gov

Furthermore, the synthesis of a library of derivatives with diverse substituents is a common strategy to build a comprehensive SAR. For example, in the quest for novel anti-HIV agents, various derivatives of a phenylpyrazole compound were synthesized through reductive amination, leading to a significant enhancement in potency. nih.gov This highlights the importance of exploring different chemical spaces around the core scaffold. The unique structural features of mesitylene, such as its rigidity and hydrophobicity, have also been exploited in the design of spirooxindole pyrrolidine derivatives with potential anticancer activity. nih.gov

The following table summarizes key rational design strategies employed for pyrrolidine derivatives, which can be extrapolated to the design of this compound analogs.

| Design Strategy | Example Application | Key Outcome | Reference |

| Structure-Guided Design | Design of pyrrolidine-based progesterone receptor partial agonists | Potent and selective partial agonism | ebi.ac.uk |

| Scaffold Hopping | Development of NK3 receptor antagonists from NK1 antagonists | Orally active antagonists | nih.gov |

| Systematic Derivatization | Optimization of phenylpyrazole anti-HIV agents | Six-fold increase in potency | nih.gov |

| Bioactive Scaffold Incorporation | Synthesis of mesitylene-based spirooxindole pyrrolidines | Potential anticancer agents | nih.gov |

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing profound insights into the structure-activity relationships of compounds like this compound and its derivatives. These in silico methods allow for the prediction of molecular properties, binding interactions, and reaction mechanisms, thereby accelerating the design and optimization of new drug candidates.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound analogs, docking simulations are crucial for understanding how these molecules interact with their biological targets at the atomic level.

For example, docking studies of pyrrolidine derivatives targeting influenza neuraminidase revealed that key amino acid residues such as Trp178, Arg371, and Tyr406 in the active site are critical for binding. nih.gov These interactions are primarily governed by hydrogen bonds and electrostatic forces. nih.gov Similarly, in the study of pyrrolidine derivatives as α-mannosidase inhibitors, docking simulations highlighted the importance of hydrogen bonds, hydrophobic π-π stacking interactions with aromatic amino acids (Phe528, Phe329, and Phe659), and interactions with metal ions like calcium and zinc. nih.gov

The insights gained from molecular docking are instrumental in rationalizing observed biological activities and guiding the design of new analogs with improved binding affinity. For instance, the docking of spiro[oxindole-2,3′-pyrrolidines] into the active sites of glucosamine (B1671600) 6-phosphate synthase (GlcN6P) and methionyl-tRNA-synthetase helped to rationalize their antimicrobial activity. mdpi.com

A summary of key interactions identified through molecular docking of various pyrrolidine derivatives is presented in the table below.

| Target Enzyme | Key Interacting Residues | Types of Interactions | Reference |

| Influenza Neuraminidase | Trp178, Arg371, Tyr406 | Hydrogen bonds, Electrostatic interactions | nih.gov |

| α-Mannosidase I & II | Phe528, Phe329, Phe659 | Hydrogen bonds, π-π stacking, Metal ion interactions | nih.gov |

| Glucosamine 6-Phosphate Synthase | Not specified | Not specified | mdpi.com |

| Methionyl-tRNA-Synthetase | Not specified | Not specified | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. 3D-QSAR models, in particular, provide a three-dimensional representation of the physicochemical properties that are important for activity.

QSAR studies on pyrrolidine derivatives have successfully elucidated the key structural features governing their inhibitory activity. For instance, a 3D-QSAR study on 87 pyrrolidine derivatives as neuraminidase inhibitors showed a strong correlation between the predicted and experimental activities, with R² values ranging from 0.731 to 0.830. nih.gov The models indicated that hydrogen bonding and electrostatic interactions are major contributors to the inhibitory potency. nih.gov

Another QSAR analysis on pyrrolidine derivatives as α-mannosidase inhibitors suggested that the presence of polar properties on the van der Waals surface and aromatic rings are crucial for activity. nih.gov These findings from QSAR models are highly valuable for predicting the activity of newly designed analogs and for prioritizing which compounds to synthesize and test.

The statistical robustness of QSAR models is critical for their predictive power, with key parameters like R² (coefficient of determination) and Q² (cross-validated R²) being important indicators of model quality. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the context of this compound, DFT calculations can be employed to elucidate the mechanisms of chemical reactions involved in the synthesis of its analogs.

For example, DFT calculations were used to explore the reaction mechanism between a 3-pyrrolin-2-one derivative and methylamine (B109427) to form a 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883). beilstein-journals.org These calculations helped to propose a potential energy surface for the reaction, indicating that the kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org Understanding the reaction mechanism at a molecular level through DFT provides valuable insights for optimizing reaction conditions and improving the yield of desired products. beilstein-journals.org

DFT calculations can also be used to study the electronic properties and stability of different tautomeric forms of pyrrolidine derivatives, as demonstrated in the study of 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org

Crystallographic Studies and Ligand Protein Interactions

X-ray Crystal Structures of 3-(Phenethylsulfonyl)pyrrolidine Analogs in Complex with Target Proteins (e.g., MMP-12, RORγt)

Matrix Metalloproteinase-12 (MMP-12)

The catalytic domain of MMP-12 has been a significant target for the design of inhibitors due to its role in inflammatory processes. nih.gov X-ray crystallography has been a pivotal tool in elucidating the binding modes of various inhibitor scaffolds. Arylsulfonamide-based inhibitors, which are structurally related to this compound, have been a particular focus. These compounds typically feature a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the active site of the MMP.

One notable study focused on a series of arylsulfonamide carboxylates designed for selectivity towards MMP-12. rcsb.org While the specific crystal structure detailed in the associated PDB entry (5I12) is for MMP-9, the research highlights the design principles and selectivity for MMP-12. rcsb.org Another study successfully co-crystallized a hydroxamic acid inhibitor, CGS27023A, with the catalytic domain of MMP-12, revealing key structural features of the enzyme, such as a large S1' specificity pocket. nih.gov

Furthermore, research into mercaptopyrrolidine-based MMP inhibitors has provided structural insights into how a pyrrolidine (B122466) core can be effectively utilized in inhibitor design. nih.gov These studies have demonstrated that the stereochemistry of the pyrrolidine ring is crucial for optimal binding to MMPs. nih.gov

Retinoid-related Orphan Receptor γt (RORγt)

RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and has become an attractive target for the treatment of autoimmune diseases. The ligand-binding domain (LBD) of RORγt possesses a canonical, largely enclosed binding pocket, as well as an allosteric site. nih.gov While specific crystal structures of this compound or its close analogs in complex with RORγt are not prominently documented, a statistical analysis of over 100 crystal structures of RORγ with various ligands has identified key residues involved in ligand binding. nih.gov This analysis provides a general understanding of how different ligands, including those with sulfonamide moieties, can interact with the receptor to either activate or inactivate it. nih.gov

Table 1: Representative X-ray Crystal Structures of MMP-12 and RORγt with Related Inhibitors

| PDB ID | Target Protein | Inhibitor/Ligand Class | Key Findings |

|---|---|---|---|

| 1Y93 | MMP-12 | Docking studies with arylsulfonamide scaffold | Provided a structural basis for the design of new MMP inhibitors with an ethylene (B1197577) linker to interact with the S1' pocket. nih.gov |

| 1E3A | MMP-12 | CGS27023A (Hydroxamic acid inhibitor) | Revealed a large and open S1' specificity pocket in MMP-12. nih.gov |

| 5I12 | MMP-9 | Arylsulfonamide carboxylate | Showcased the binding mode of a selective arylsulfonamide inhibitor, with implications for MMP-12 selectivity. rcsb.org |

| 3L0L, 4QM0 | RORγ | Various ligands | Statistical analysis identified key residues in the binding pocket that are crucial for agonist or inverse agonist activity. nih.gov |

Analysis of Binding Pockets and Key Intermolecular Interactions

MMP-12 Binding Pocket

The active site of MMP-12 is characterized by a catalytic zinc ion coordinated by three histidine residues. nih.gov A key feature for inhibitor design is the S1' specificity pocket, which is notably large and deep in MMP-12, similar to MMPs 3, 8, and 13. nih.gov This large pocket can accommodate a variety of chemical moieties, and its unique characteristics are a determining factor for inhibitor specificity. nih.gov

For arylsulfonamide-based inhibitors, the binding is typically anchored by the coordination of a zinc-binding group (e.g., carboxylate or hydroxamate) to the catalytic zinc ion. nih.govnih.gov The sulfonamide group itself can participate in hydrogen bonding interactions. The aryl group of the inhibitor, analogous to the phenethyl group in this compound, is designed to fit into the S1' pocket, forming hydrophobic and van der Waals interactions with the amino acid residues lining the pocket. nih.govresearchgate.net Docking studies have shown that introducing a flexible linker, such as an ethylene group, between the sulfonamide and the P1' aromatic portion can enhance van der Waals interactions within the deep S1' cavity. nih.gov

RORγt Binding Pocket

Table 2: Key Intermolecular Interactions of Analogs in MMP-12 and RORγt

| Target Protein | Interacting Ligand Group | Key Protein Residues/Features | Type of Interaction |

|---|---|---|---|

| MMP-12 | Zinc-Binding Group (e.g., carboxylate, hydroxamate) | Catalytic Zn2+ ion, Glu | Coordination, Hydrogen Bonding nih.gov |

| MMP-12 | Aryl/Phenethyl group | S1' pocket residues | Hydrophobic, van der Waals nih.gov |

| MMP-12 | Sulfonamide moiety | Active site residues | Hydrogen Bonding |

| RORγt | Various ligand moieties | Key residues in the canonical binding pocket | Hydrogen Bonding, Hydrophobic, van der Waals nih.gov |

Role of Solvent Interactions in Ligand Binding

Solvent molecules, particularly water, play a crucial role in the thermodynamics and specificity of ligand-protein interactions. evotec.comnih.gov They can mediate interactions between a ligand and a protein, or their displacement from a binding site can be a major driver of binding affinity. evotec.com

In the context of MMPs, water molecules are known to be involved in the catalytic mechanism. rsc.org For inhibitors, strategically displacing or forming new interactions with conserved water molecules in the active site is a key strategy for improving potency and selectivity. nih.gov For instance, the modification of an inhibitor to form a hydrogen bond with a structural water molecule can significantly enhance binding affinity. nih.gov The number of ligand-bound water molecules has been correlated with the polar surface area of the ligand. nih.gov

Within the RORγt ligand-binding pocket, water molecules can also mediate contacts between the ligand and the receptor. nih.gov The design of ligands that can effectively displace or interact with these water networks is a critical aspect of developing potent and selective RORγt modulators. The ability to understand and predict the behavior of these water molecules is essential for rational drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Phenethylsulfonyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves sulfonylation of pyrrolidine derivatives using phenethylsulfonyl chloride. Key steps include:

- Nucleophilic substitution : React pyrrolidine with phenethylsulfonyl chloride in anhydrous dichloromethane under inert atmosphere (e.g., nitrogen) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) to isolate the product. Yield optimization (typically 60–75%) depends on stoichiometric control of sulfonyl chloride and reaction time .

- Key Challenges : Competing over-sulfonylation or ring-opening reactions may occur if temperature exceeds 10°C .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions. For stereoisomers, 2D NOESY can identify spatial proximity of protons on the pyrrolidine ring .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., monoclinic P2/c system, as seen in structurally analogous spiro-pyrrolidine compounds) .

- Chiral HPLC : Employ a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .

Q. What spectroscopic techniques are critical for validating the purity of this compound?

- Quality Control Protocol :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm deviation .

- Infrared (IR) Spectroscopy : Identify sulfonyl group vibrations (asymmetric S=O stretch at ~1350 cm, symmetric at ~1150 cm) .

- Elemental Analysis : Ensure carbon/nitrogen/sulfur content matches theoretical values (±0.3%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots (e.g., sulfonyl sulfur) .

- Transition State Analysis : Simulate reaction pathways (e.g., SN2 at pyrrolidine nitrogen) using Gaussian 16 with B3LYP/6-311+G(d,p) basis set .

- Application : Predict regioselectivity in cross-coupling reactions, such as Suzuki-Miyaura, by analyzing charge distribution .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Data Reconciliation Framework :

- Assay Standardization : Compare IC values across studies using identical cell lines (e.g., HEK293 vs. CHO) and assay buffers .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) that may skew activity results .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., phenethyl vs. trifluoromethyl groups) with target binding affinity .

Q. How to design in vivo studies to evaluate the pharmacokinetics of this compound-based inhibitors?

- Experimental Design :

- Dosing : Administer 10 mg/kg (IV) in Sprague-Dawley rats; collect plasma samples at 0.5, 2, 6, and 24 hours post-dose .

- Bioanalysis : Quantify compound levels via UPLC-MS/MS (LOQ: 1 ng/mL). Monitor metabolites using stable isotope labeling .

- Tissue Distribution : Autoradiography or whole-body imaging for organ-specific accumulation .

Q. What are the limitations of using this compound in asymmetric catalysis?

- Critical Analysis :

- Steric Hindrance : The phenethyl group may reduce accessibility to catalytic metal centers (e.g., Pd in cross-coupling) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may destabilize transition states .

- Alternative Designs : Replace pyrrolidine with oxetane or azetidine rings to modulate steric/electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.